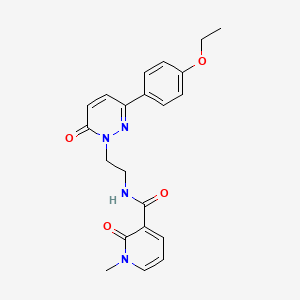![molecular formula C16H10Cl2N4O4S B2866350 2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392245-00-0](/img/structure/B2866350.png)
2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-dichlorophenoxy) acetic acid (2,4-D)” and “5-Chloro-2-(2,4-dichlorophenoxy)phenol” are chlorinated phenolic compounds . They are found as active ingredients in many personal care and household products . Recent studies suggest that these compounds may alter thyroid hormone homeostasis .
Molecular Structure Analysis
The molecular formula for “2-(2,4-dichlorophenoxy)acetate” is C8H5Cl2O3 . The average mass is 220.030 Da and the monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
There is a study that discusses the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . The study suggests that the volatilities of these herbicides were reduced more than 3-fold compared with those of pure herbicides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-dichlorophenoxy) acetic acid” include a high thermal stability and chemical stability at room temperature . It is a white solid with a specific smell of chlorobenzene and ester .Applications De Recherche Scientifique
Agriculture: Herbicide Formulation
This compound is structurally related to herbicides like 2,4-D and is likely to be used in agriculture for weed control. Its chemical structure suggests that it could be formulated as a nanocarrier-based herbicide, which would enhance the efficiency of weed control while minimizing off-target effects and environmental impact .
Medicine: Potential Therapeutic Agent
Environmental Science: Pollution Mitigation
Compounds with similar structures have been investigated for their role in reducing pollution. This compound could be part of studies focusing on the mitigation of environmental pollutants, especially in the context of reducing the bioaccumulation and toxicity of persistent organic pollutants .
Material Science: Advanced Material Development
The compound’s molecular structure indicates potential applications in material science, possibly in the development of advanced materials with specific properties like enhanced durability or specialized interaction with other substances .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, derivatives of this compound could be used as reagents or markers in chemical analysis. Its unique structure might interact selectively with other chemicals, making it useful for detecting specific substances or monitoring chemical reactions .
Pharmaceutical Research: Drug Design and Synthesis
The compound’s structure is conducive to pharmaceutical research, where it could be used as a precursor or a building block in the design and synthesis of new drugs. Its molecular framework allows for modifications that could lead to the development of novel pharmaceuticals .
Safety and Hazards
These compounds are organic and should be handled with care due to their toxicity and irritability . Contact with skin and eyes may cause irritation or injury . During operation and storage, direct contact should be avoided . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using . In case of accidental contact or inhalation, seek medical attention immediately .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O4S/c17-10-4-5-13(12(18)7-10)26-8-14(23)19-16-21-20-15(27-16)9-2-1-3-11(6-9)22(24)25/h1-7H,8H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOPNAZRBDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)



![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)